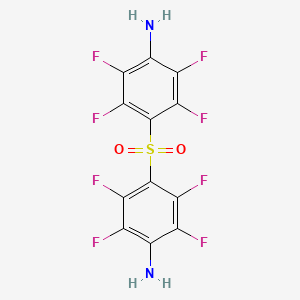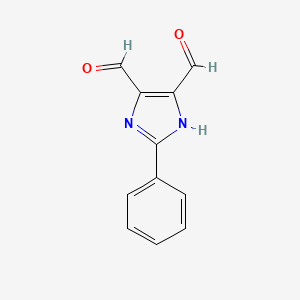![molecular formula C20H26Si2 B14277789 [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) CAS No. 136118-17-7](/img/structure/B14277789.png)
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of ethyne and phenylene groups linked to trimethylsilane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) typically involves the coupling of trimethylsilylacetylene with a phenylene derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is employed as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biological Studies: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism by which [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the phenylene and ethyne groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities with [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) but differs in its functional groups and applications.
2,4-Difluorophenyl isocyanate: Another related compound with distinct chemical properties and reactivity.
Ethyl acetoacetate: Although structurally different, it is often used in similar synthetic applications.
Uniqueness
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) is unique due to its combination of ethyne, phenylene, and trimethylsilane groups, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
特性
CAS番号 |
136118-17-7 |
|---|---|
分子式 |
C20H26Si2 |
分子量 |
322.6 g/mol |
IUPAC名 |
trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane |
InChI |
InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
InChIキー |
GWWJUWBOBXXQKS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


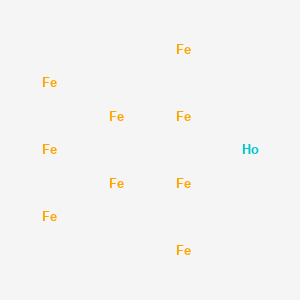

![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
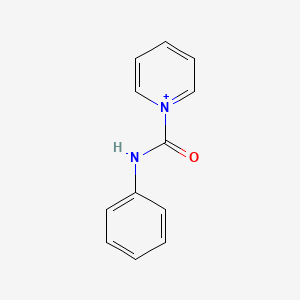
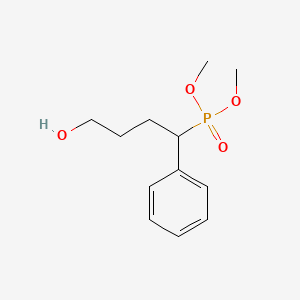

![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
